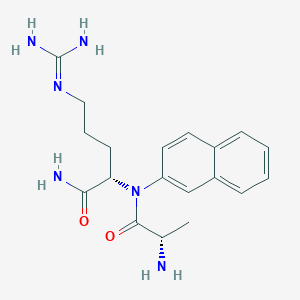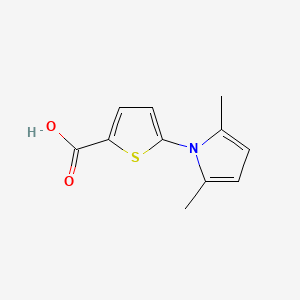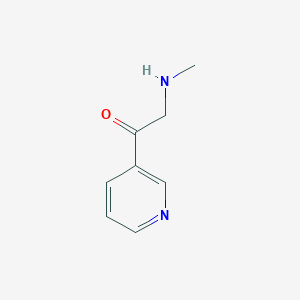
2-(Methylamino)-1-(pyridin-3-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylamino)-1-(pyridin-3-yl)ethan-1-one is an organic compound that features a pyridine ring substituted with a methylamino group and an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: Pyridine-3-carboxaldehyde and methylamine.
Reaction: The reaction between pyridine-3-carboxaldehyde and methylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
化学反应分析
Types of Reactions
2-(Methylamino)-1-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces pyridine-3-carboxylic acid derivatives.
Reduction: Produces 2-(methylamino)-1-(pyridin-3-yl)ethanol.
Substitution: Produces various substituted derivatives depending on the reagents used.
科学研究应用
2-(Methylamino)-1-(pyridin-3-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(Amino)-1-(pyridin-3-yl)ethan-1-one: Lacks the methyl group on the amino moiety.
2-(Methylamino)-1-(pyridin-2-yl)ethan-1-one: The pyridine ring is substituted at the 2-position instead of the 3-position.
2-(Methylamino)-1-(pyridin-4-yl)ethan-1-one: The pyridine ring is substituted at the 4-position instead of the 3-position.
Uniqueness
2-(Methylamino)-1-(pyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
属性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC 名称 |
2-(methylamino)-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C8H10N2O/c1-9-6-8(11)7-3-2-4-10-5-7/h2-5,9H,6H2,1H3 |
InChI 键 |
QLHVNVRZVVLVQN-UHFFFAOYSA-N |
规范 SMILES |
CNCC(=O)C1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)
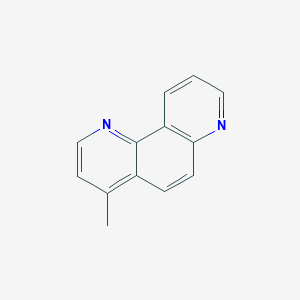
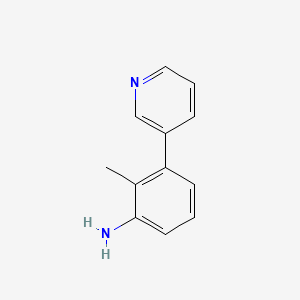
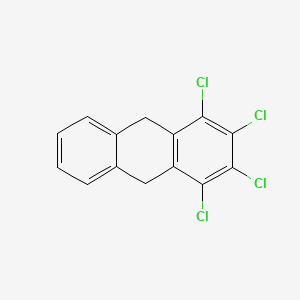
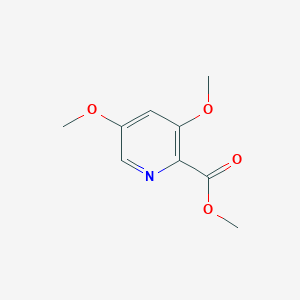

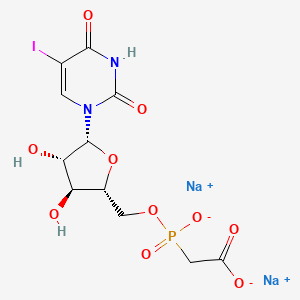
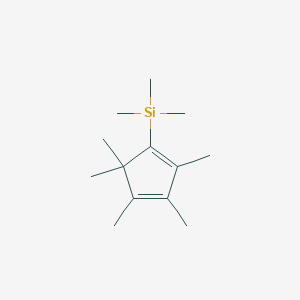
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile](/img/structure/B13146456.png)

